
2-(2,6-Difluoroanilino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid is a compound of significant interest in various scientific fields It is characterized by the presence of an amino group and a difluorophenyl group attached to an acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid typically involves the introduction of the difluorophenyl group to an acetic acid derivative. One common method includes the use of fluorinated benzene derivatives as starting materials, followed by a series of reactions to introduce the amino and acetic acid functionalities. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the difluorophenyl group or the carboxylic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives .
科学的研究の応用
(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of (2R)-2-amino-2-(2,6-difluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance its binding affinity and selectivity for these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2,6-Difluorophenylacetic acid: Lacks the amino group but shares the difluorophenyl and acetic acid moieties.
2,6-Difluoroanilino(oxo)acetic acid: Contains an oxo group instead of the amino group.
2,6-Dimethylanilino(oxo)acetic acid: Similar structure but with methyl groups instead of fluorine atoms
Uniqueness
(2R)-2-amino-2-(2,6-difluorophenyl)acetic acid is unique due to the combination of its stereochemistry and the presence of both amino and difluorophenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC名 |
2-(2,6-difluoroanilino)acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-5-2-1-3-6(10)8(5)11-4-7(12)13/h1-3,11H,4H2,(H,12,13) |
InChIキー |
JPBCLAKMCVNBDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)NCC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


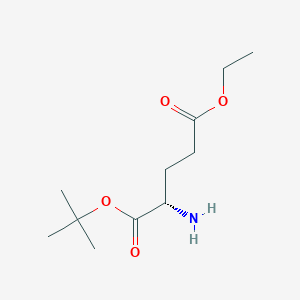
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N'-(2-cyanoethanimidoyl)butanohydrazide](/img/structure/B12333887.png)
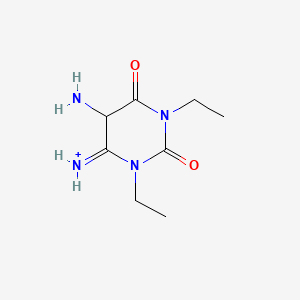
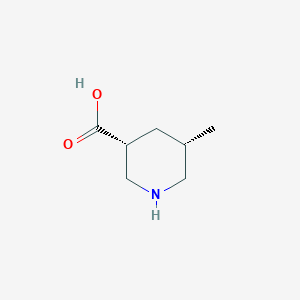
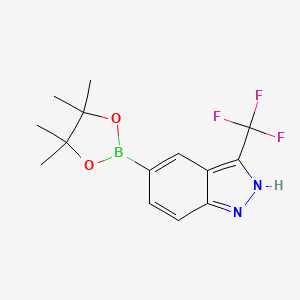
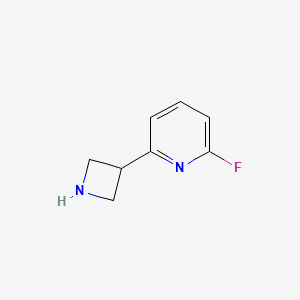
![ethyl N-[(Z)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B12333932.png)
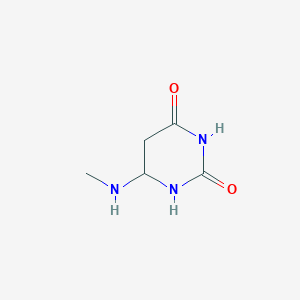
![Glycine,N-[(1,2,3,4-tetrahydro-2,4-dioxo-1-b-D-ribofuranosyl-5-pyrimidinyl)methyl]-](/img/structure/B12333938.png)
![(5Z)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B12333942.png)
![N-[(E)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B12333964.png)
![(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B12333967.png)


